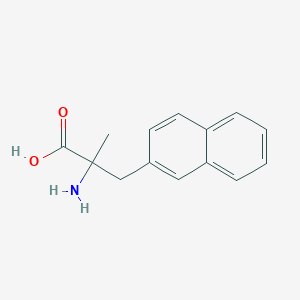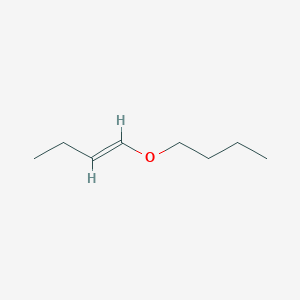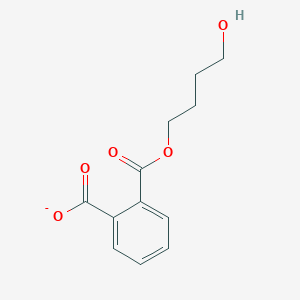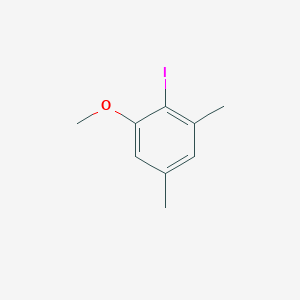
4-(2-Aminoethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)pyridin-2(1H)-one is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of an aminoethyl group at the 4-position and a keto group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Functionalization: The introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions. For example, 4-chloropyridine can be reacted with ethylenediamine under reflux conditions to yield 4-(2-aminoethyl)pyridine.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the keto group at the 2-position. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(2-aminoethyl)pyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4-(2-aminoethyl)pyridin-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-(2-aminoethyl)pyridin-2,3-dione.
Reduction: 4-(2-aminoethyl)pyridin-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Aminoethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)pyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
2-(2-Aminoethyl)pyridine: The aminoethyl group is positioned differently, affecting its chemical properties and reactivity.
4-(2-Hydroxyethyl)pyridin-2(1H)-one: Contains a hydroxyl group instead of an amino group, leading to different hydrogen bonding interactions.
Uniqueness
4-(2-Aminoethyl)pyridin-2(1H)-one is unique due to the presence of both an aminoethyl group and a keto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c8-3-1-6-2-4-9-7(10)5-6/h6H,1-5,8H2,(H,9,10) |
InChI Key |
GMUOKLWAXDEZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
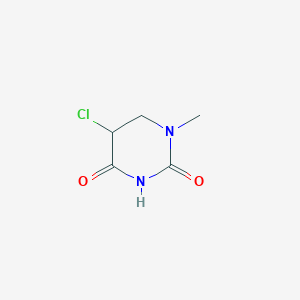
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

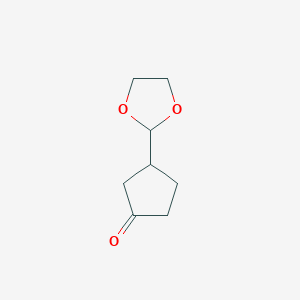
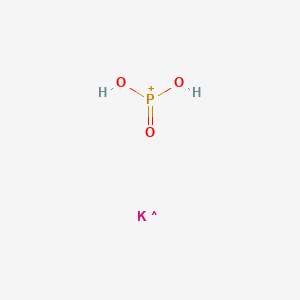

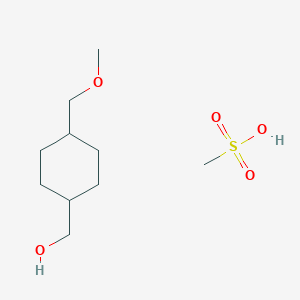
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12332602.png)
